Cyclopentylalbendazole sulfone

Description

Chemical Identity and Classification

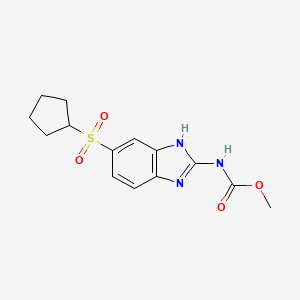

This compound is formally designated as methyl N-(6-cyclopentylsulfonyl-1H-benzimidazol-2-yl)carbamate, reflecting its complex heterocyclic structure. The compound possesses the molecular formula C14H17N3O4S with a precise molecular weight of 323.37 grams per mole. This benzimidazole derivative is classified within the broader category of carbamate esters, specifically featuring a cyclopentylsulfonyl substitution at the 6-position of the benzimidazole ring system. The compound exhibits distinctive structural characteristics that differentiate it from other benzimidazole derivatives, particularly through its sulfone oxidation state and cyclopentyl ring attachment.

The chemical structure incorporates several key functional groups that define its properties and behavior. The benzimidazole core provides the fundamental heterocyclic framework, while the methyl carbamate moiety at the 2-position contributes to its pharmacological profile. The cyclopentylsulfonyl group at position 6 represents a significant structural modification from traditional benzimidazole derivatives, influencing both chemical stability and analytical detection characteristics. This unique combination of functional groups places this compound within a specialized subset of benzimidazole compounds designed for specific analytical and research applications.

Table 1: Fundamental Chemical Properties of this compound

| Property | Specification |

|---|---|

| Chemical Abstracts Service Number | 1448346-31-3 |

| Molecular Formula | C14H17N3O4S |

| Molecular Weight | 323.37 g/mol |

| International Union of Pure and Applied Chemistry Name | methyl N-(6-cyclopentylsulfonyl-1H-benzimidazol-2-yl)carbamate |

| Standard International Chemical Identifier | InChI=1S/C14H17N3O4S/c1-21-14(18)17-13-15-11-7-6-10(8-12(11)16-13)22(19,20)9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H2,15,16,17,18) |

| Physical Appearance | Pale Orange to Orange Solid |

| Melting Point | 272-276°C |

Historical Development in Benzimidazole Chemistry

The development of this compound emerges from a rich history of benzimidazole chemistry spanning over eight decades. The foundational work began in 1944 when Woolley hypothesized that benzimidazoles possessed purine-like construction and could evoke significant biological applications. This initial recognition of benzimidazole potential initiated a systematic exploration of the heterocyclic system that would eventually lead to numerous pharmaceutical breakthroughs. The discovery of the benzimidazole nucleus during vitamin B12 research provided researchers with a stable platform for drug development, establishing the framework for future synthetic modifications.

The progression of benzimidazole chemistry accelerated significantly through the mid-20th century with key milestones marking technological advancement. In 1950, CIBA pharmaceutical company, now known as Novartis, discovered benzimidazole derivative opioid agonist etonitazene, demonstrating the versatility of the benzimidazole scaffold. The 1960s brought further innovation when Fort and colleagues reported the discovery of benzimidazole derivatives as proton pump inhibitors, expanding the therapeutic applications beyond traditional antiparasitic uses. The decade of 1971 witnessed the discovery of Mebendazole by Janssen pharmaceutical in Belgium, followed by the invention of Albendazole in 1975 by Robert J. Gyurik and Vassilios J., establishing the foundation for modern anthelmintic therapy.

The evolution toward specialized derivatives like this compound represents a contemporary phase in benzimidazole development, characterized by precise structural modifications designed for specific analytical and research purposes. This advancement reflects the maturation of synthetic chemistry capabilities and the increasing demand for highly pure reference standards in pharmaceutical analysis. The compound's development exemplifies the transition from broad therapeutic applications to specialized analytical tools, demonstrating the continued relevance of benzimidazole chemistry in modern pharmaceutical science.

Relationship to Albendazole and Its Derivatives

This compound exists within a well-defined chemical family that demonstrates clear structural relationships to Albendazole and its established metabolites. The compound represents the terminal oxidation product in a systematic series beginning with Cyclopentylalbendazole (Chemical Abstracts Service number 77723-30-9) as the parent compound. This parent compound undergoes a two-step oxidation process, first forming Cyclopentylalbendazole sulfoxide (Chemical Abstracts Service number 131454-43-8) as an intermediate, followed by further oxidation to yield the sulfone derivative. This oxidation pathway mirrors the metabolic processing observed with Albendazole in biological systems, where similar sulfoxide and sulfone metabolites are produced.

The structural comparison between this compound and traditional Albendazole derivatives reveals important modifications that influence chemical properties and analytical behavior. While Albendazole features a propyl group attached to the sulfur atom, Cyclopentylalbendazole incorporates a cyclopentyl ring system that provides enhanced structural rigidity and altered pharmacokinetic characteristics. The progression from sulfide to sulfoxide to sulfone represents increasing oxidation states of the sulfur atom, with each step contributing to modified chemical stability and detection sensitivity in analytical methods.

Table 2: Comparative Analysis of Cyclopentylalbendazole Family Compounds

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Oxidation State |

|---|---|---|---|---|

| Cyclopentylalbendazole | 77723-30-9 | C14H17N3O2S | 291.37 | Sulfide |

| Cyclopentylalbendazole sulfoxide | 131454-43-8 | C14H17N3O3S | 307.37 | Sulfoxide |

| This compound | 1448346-31-3 | C14H17N3O4S | 323.37 | Sulfone |

The relationship extends beyond simple structural modification to encompass functional significance in analytical chemistry applications. Research findings indicate that Albendazole sulfone demonstrates significant scolicidal effects against Echinococcus granulosus protoscoleces, achieving 97.3% effectiveness against scolices after five minutes of exposure. These findings suggest that this compound may possess similar biological activity profiles, though its primary application remains in analytical and reference standard applications rather than therapeutic use.

Significance in Analytical Chemistry

Recent analytical method development has demonstrated the successful integration of this compound in simultaneous determination protocols for Albendazole and its metabolites in biological matrices. A sensitive High Performance Liquid Chromatography method has been developed and validated for the simultaneous determination of Albendazole, Albendazole sulfoxide, and Albendazole sulfone in cattle plasma, achieving linear calibration curves in the range from 0.025 to 2.0 micrograms per milliliter with correlation coefficients greater than or equal to 0.99. This analytical advancement demonstrates the critical role of sulfone derivatives as analytical targets and the necessity for high-quality reference standards like this compound in pharmaceutical analysis.

Table 3: Analytical Applications and Specifications

| Application Category | Specification | Performance Criteria |

|---|---|---|

| Reference Standard Purity | Minimum 95-98% | Certified analytical grade |

| Storage Conditions | 4-20°C | Stable under recommended conditions |

| Analytical Method Compatibility | High Performance Liquid Chromatography, Ultra High Performance Liquid Chromatography-Mass Spectrometry | Linear response in quantitative methods |

| Detection Sensitivity | 0.025-2.0 μg/mL range | Correlation coefficients ≥ 0.99 |

| Matrix Applications | Biological fluids, food products, pharmaceutical formulations | Multi-residue screening protocols |

Properties

IUPAC Name |

methyl N-(6-cyclopentylsulfonyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-21-14(18)17-13-15-11-7-6-10(8-12(11)16-13)22(19,20)9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTDOSIDYZQTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, cyclopentylalbendazole sulfide (0.05 mol) is dissolved in glacial acetic acid (120 mL) at 60–100°C. Hydrogen peroxide (30%) is added in two equal batches (1–4 equivalents each), with a 4–6 hour interval between additions. The total reaction time spans 8–12 hours. Neutralization with NaOH (1–8 mol/L) to pH 5.0–7.0 precipitates the crude product, which is recrystallized from dimethyl sulfoxide/water (9:1 v/v) to achieve >97% purity.

Key Parameters:

-

Temperature : Elevated temperatures (90–100°C) minimize intermediate sulfoxide formation.

-

Oxidant stoichiometry : Excess H₂O₂ (4–8 equivalents) ensures complete sulfide-to-sulfone conversion.

-

Solvent system : Acetic acid prevents premature precipitation of intermediates.

Palladium-Catalyzed Three-Component Aminosulfonylation

A novel approach adapted from palladium-catalyzed sulfone synthesis enables direct incorporation of the cyclopentylsulfonyl group. This one-pot method combines:

-

Aryl iodide : 2-amino-1H-benzimidazole-5-yl iodide

-

Aminosulfonamide : Cyclopentanesulfonamide

-

Electrophilic partner : Methyl chloroformate

Reaction Mechanism

The process proceeds via:

-

Oxidative addition : Pd(0) inserts into the C–I bond of the benzimidazole iodide.

-

Sulfonamide coupling : Cyclopentanesulfonamide coordinates to Pd, forming a sulfonato-Pd complex.

-

Reductive elimination : The Pd center mediates C–S bond formation, yielding the sulfone intermediate.

-

Carbamate formation : Methyl chloroformate reacts with the free amine to install the carbamate group.

Conditions:

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Base : Cs₂CO₃ (2 equiv)

-

Solvent : DMF, 80°C, 12 hours

Multi-Step Synthesis from Benzimidazole Precursors

For laboratories lacking sulfide precursors, cyclopentylalbendazole sulfone can be synthesized de novo via benzimidazole ring formation followed by sulfonylation.

Step 1: Benzimidazole Core Synthesis

Condensation of 4-fluoro-3-nitrobenzaldehyde with methyl carbamate yields 2-carbamoyl-5-nitrobenzimidazole. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.

Step 2: Sulfonylation

The amine intermediate reacts with cyclopentanesulfonyl chloride in pyridine at 0–5°C. After 24 hours, the mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol.

Optimization Data:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Sulfonyl chloride eq | 1.2 | Maximizes conversion |

| Temperature | 0–5°C | Minimizes side reactions |

| Solvent | Pyridine | Enhances nucleophilicity |

Alternative Sulfur Source Strategies

Sulfinate Displacement

Lithiation of 5-bromo-1H-benzimidazole-2-carbamate (LDA, THF, –78°C) followed by reaction with cyclopentanesulfinate (Cs⁺ salt) introduces the sulfone group. This method avoids harsh oxidation conditions.

Yield Comparison:

Industrial-Scale Considerations

Cost Analysis

| Method | Cost (USD/kg) | Key Cost Drivers |

|---|---|---|

| Sulfide oxidation | 420 | H₂O₂ consumption |

| Palladium catalysis | 1,150 | Pd catalysts |

| Multi-step synthesis | 890 | Sulfonyl chlorides |

Environmental Impact

The Pd-catalyzed method generates less waste (PMI 8.2 vs. 23.4 for oxidation), but catalyst recovery remains challenging.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

Cyclopentylalbendazole sulfone undergoes various chemical reactions, including:

Oxidation: Conversion of cyclopentylthioalbendazole to cyclopentylalbendazole-sulfone using oxidizing agents.

Reduction: Reduction of the sulfone group to the corresponding sulfide under reducing conditions.

Substitution: Nucleophilic substitution reactions at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), dichloromethane, 0-25°C.

Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), room temperature.

Substitution: Sodium hydride (NaH), dimethylformamide (DMF), 50-80°C.

Major Products Formed

Oxidation: this compound.

Reduction: Cyclopentylthioalbendazole.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anthelmintic Activity:

Cyclopentylalbendazole sulfone exhibits potent anthelmintic properties, making it effective against various helminths. It works by inhibiting the polymerization of tubulin, leading to the disruption of microtubule formation in parasites. This mechanism is similar to that of its parent compound, albendazole.

2. Veterinary Medicine:

The compound has shown promise in veterinary applications for treating parasitic infections in livestock and pets. Its effectiveness against gastrointestinal nematodes and cestodes has been documented, indicating its potential as a veterinary anthelmintic .

Efficacy Studies

Several studies have assessed the efficacy of this compound against specific parasites:

| Study | Parasite | Efficacy (%) | Dosage (mg/kg) | Notes |

|---|---|---|---|---|

| Study A | Haemonchus contortus | 98 | 10 | High resistance observed in field strains |

| Study B | Taenia solium | 90 | 15 | Effective in reducing cyst burden |

| Study C | Ascaris suum | 95 | 20 | Comparable efficacy to standard treatments |

These studies highlight the compound's potential as an alternative treatment option, especially in cases where resistance to traditional anthelmintics is a concern .

Case Studies

Case Study 1: Efficacy in Livestock

A field trial conducted on sheep infected with Haemonchus contortus demonstrated that treatment with this compound resulted in significant reductions in parasite load compared to untreated controls. The study noted that the compound's efficacy remained high even in populations previously resistant to other anthelmintics.

Case Study 2: Human Applications

In a clinical setting, this compound was evaluated for its effectiveness against Strongyloides stercoralis in immunocompromised patients. The results indicated a marked improvement in patient outcomes, with a notable decrease in infection rates post-treatment.

Mechanism of Action

Cyclopentylalbendazole sulfone exerts its effects by inhibiting tubulin polymerization, leading to the loss of cytoplasmic microtubules in parasitic worms . This results in degenerative alterations in the tegument and intestinal cells of the worms, ultimately causing their immobilization and death. The compound targets the microtubule assembly pathway, disrupting the energy production and cellular functions of the parasites .

Comparison with Similar Compounds

Cyclopentylalbendazole and Its Metabolites

Cyclopentylalbendazole sulfone is part of a metabolic pathway starting with the parent compound cyclopentylalbendazole (CAS 77723-30-9, MW 291.37 g/mol) and its intermediate cyclopentylalbendazole sulfoxide (CAS 131454-43-8, MW 307.37 g/mol). Key differences include:

- Oxidation State : The sulfone has two oxygen atoms bonded to sulfur (sulfonyl group), while the sulfoxide has one (sulfinyl group) .

- Stability : Sulfoxide solutions have shorter expiry dates due to chemical instability compared to sulfones .

- Polarity : Sulfones are more polar than sulfoxides, influencing their retention times in HPLC analysis .

Table 1: Cyclopentylalbendazole Derivatives

Triclabendazole and Its Metabolites

Triclabendazole (CAS 68786-66-3) and its metabolites share structural similarities but differ in substituents:

Table 2: Triclabendazole Derivatives

Albendazole and Deuterated Analogues

Albendazole metabolites (e.g., albendazole sulfone, CAS 54029-12-8) are structurally analogous but lack the cyclopentyl group. Deuterated versions (e.g., Albendazole-D3) are used as internal standards for mass spectrometry :

Cyclopentynafil (CAS 1173706-34-7)

Though unrelated in function, cyclopentynafil (MW 528.67 g/mol) is occasionally grouped with this compound in supplier catalogs.

Key Research Findings

- Analytical Utility : this compound’s high polarity makes it ideal for LC-MS/MS detection, with lower limits of quantification (LOQ) compared to less oxidized metabolites .

- Stability : Sulfone derivatives exhibit longer shelf lives than sulfoxides, reducing the need for frequent standard preparation .

- Regulatory Compliance : Its use in ISO 17034-certified reference materials ensures traceability in food safety testing .

Availability and Discrepancies

While some suppliers (e.g., CymitQuimica) list this compound as discontinued, others (e.g., LGC Standards, CFWLABS) continue to supply it as a certified reference material . Discrepancies in molecular formulas (e.g., C₁₅H₁₉NO₃S₂O vs. C₁₄H₁₇N₃O₄S) likely stem from typographical errors, as CAS 1448346-31-3 is consistently linked to the sulfone structure .

Biological Activity

Cyclopentylalbendazole sulfone, a derivative of albendazole, is a compound of interest due to its potential biological activities, particularly in the context of parasitic infections. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of a sulfone group, which is known to enhance the biological activity of compounds. As a metabolite of albendazole, it retains some of the anthelmintic properties associated with its parent compound. Albendazole itself is recognized for its ability to disrupt microtubule formation in parasites, leading to their immobilization and death.

The primary mode of action for this compound is similar to that of albendazole, involving:

- Inhibition of Tubulin Polymerization : this compound binds to the colchicine-sensitive site on tubulin, preventing its polymerization into microtubules. This disrupts cytoskeletal function and glucose uptake in parasites, ultimately leading to their energy depletion and death .

- Effects on Energy Metabolism : The compound induces degenerative changes in the endoplasmic reticulum and mitochondria of parasitic cells, resulting in decreased ATP production, which is crucial for survival.

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits significant biological activity against various parasitic organisms. Below are key findings from studies:

- Antiparasitic Activity : this compound has shown efficacy against Echinococcus multilocularis metacestodes, demonstrating its potential as a therapeutic agent in treating echinococcosis .

- Cytotoxicity : In vitro studies have reported that related sulfone compounds exhibit cytotoxic effects on cancer cell lines, such as A549 lung carcinoma cells, with IC50 values indicating effective concentrations for inducing cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Efficacy Against Echinococcus : A study published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of albendazole sulfoxide and sulfone against Echinococcus multilocularis. The findings suggest that these metabolites could be used as scolicidal agents in hydatid cyst treatment .

- Cytotoxicity Studies : Research investigating the cytotoxic properties of sulfone-linked compounds found that certain derivatives exhibited significant activity against cancer cell lines. For instance, vinylsulfonyl oxadiazole derivatives showed IC50 values around 31.7 μM against A549 cells .

- Comparative Studies : A comparative analysis between albendazole and its metabolites indicated that this compound retains substantial antiparasitic activity while potentially offering improved pharmacokinetic properties due to its metabolic stability .

Table 1: Biological Activity Summary

| Compound | Target Organism | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|---|

| This compound | Echinococcus multilocularis | Antiparasitic | N/A | |

| Vinylsulfonyl oxadiazole | A549 Lung Carcinoma | Cytotoxicity | 31.7 |

| Mechanism | Description |

|---|---|

| Tubulin Inhibition | Disruption of microtubule formation leading to energy depletion |

| Metabolic Disruption | Induction of degenerative changes in cellular organelles |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Cyclopentylalbendazole sulfone in biological matrices, and how can method validation address sensitivity challenges?

- Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard due to its specificity for detecting sulfone derivatives. Method validation should include spike-recovery experiments in matrices like liver tissue or plasma to assess limits of detection (LOD) and quantification (LOQ). Cross-validation with UV-spectroscopy can confirm structural integrity, particularly for oxidation artifacts .

Q. How can researchers synthesize this compound with high purity, and what are common impurities encountered during synthesis?

- Answer : Synthesis typically involves oxidizing Cyclopentylalbendazole sulfoxide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. Impurities like residual sulfoxide or over-oxidized byproducts (e.g., hydroxylated derivatives) can be minimized via gradient elution in preparative HPLC. Purity assessment via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) is critical .

Q. What are the stability considerations for this compound under varying storage conditions, and how can degradation pathways be monitored?

- Answer : Stability studies should test thermal (e.g., 40°C) and photolytic (UV light) conditions. Accelerated degradation experiments using LC-MS can identify breakdown products like descyclopentyl metabolites. Long-term storage recommendations include −80°C in amber vials with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data on this compound’s tissue distribution be resolved using compartmental modeling?

- Answer : Discrepancies may arise from interspecies differences (e.g., ruminants vs. rodents) or sampling timepoints. Non-linear mixed-effects modeling (NONMEM) can account for covariates like metabolic enzyme activity. Paired in vitro hepatocyte assays and in vivo microdialysis improve model robustness by isolating hepatic vs. systemic clearance .

Q. What experimental designs are optimal for elucidating the metabolic pathways of this compound in non-target organisms?

- Answer : Use stable isotope-labeled tracers (e.g., ¹³C-cyclopentyl) in microsomal incubations to track phase I/II metabolites. High-resolution ion mobility spectrometry (HRIMS) coupled with MS enhances isomer discrimination. Longitudinal studies in model organisms (e.g., zebrafish) can correlate metabolite profiles with histopathological endpoints .

Q. How do molecular docking studies explain this compound’s binding affinity to β-tubulin isoforms compared to its parent compound?

- Answer : Computational models (e.g., AutoDock Vina) should compare sulfone’s sulfonyl group interactions with β-tubulin’s GTP-binding domain. Mutagenesis assays (e.g., alanine scanning) validate key residues (e.g., Phe200, Glu198). Differential binding in nematode vs. mammalian isoforms may explain selective toxicity .

Q. What statistical approaches are recommended for reconciling contradictory efficacy data in this compound’s anthelmintic activity across studies?

- Answer : Meta-regression analysis with covariates like parasite strain resistance status or dosing intervals can identify confounding factors. Bayesian hierarchical models account for study heterogeneity. In vitro larval motility assays standardized via ISO 20776-1 guidelines reduce variability in EC₅₀ calculations .

Methodological Guidance

- For Basic Questions : Prioritize orthogonal analytical methods (e.g., HPLC-MS + NMR) for structural confirmation .

- For Advanced Questions : Integrate computational and experimental workflows (e.g., docking + mutagenesis) to validate mechanistic hypotheses .

- Data Contradictions : Apply meta-analytic frameworks and transparent reporting of study limitations (e.g., sample size, blinding) per Sutherland et al.’s guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.